molecular formula C8H7ClN2O4 B13929303 Methyl (3-chloro-5-nitropyridin-4-yl)acetate

Methyl (3-chloro-5-nitropyridin-4-yl)acetate

Cat. No.: B13929303
M. Wt: 230.60 g/mol
InChI Key: HVGWEIWSICZGQJ-UHFFFAOYSA-N
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Description

Methyl (3-chloro-5-nitropyridin-4-yl)acetate (CAS: 1186087-42-2) is a pyridine derivative with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.605 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a nitro group at position 5, and a methyl acetate moiety at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro and chloro groups, which facilitate further functionalization .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)2-5-6(9)3-10-4-7(5)11(13)14/h3-4H,2H2,1H3

InChI Key

HVGWEIWSICZGQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl (3-chloro-5-nitropyridin-4-yl)acetate typically involves:

  • Halogenation of pyridine derivatives to introduce chloro substituents at specific positions.
  • Nitration to introduce the nitro group at the 5-position.
  • Introduction of the acetyl or ester side chain at the 4-position.

The key challenge is to achieve regioselective substitution while maintaining functional group compatibility and minimizing impurities.

Stepwise Preparation Routes

Halogenation and Nitration of Pyridine Precursors
  • Starting from 2,4-dihydroxy-3-nitropyridine, treatment with phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride and acetonitrile solvent yields 2,4-dichloro-3-nitropyridine. This intermediate is crucial for further transformations.

  • Nitration is performed using a nitrating mixture of nitric acid and sulfuric acid, which converts 4-chloro-2-aminopyridine precursors into 4-chloro-2-amino-3-nitropyridine, facilitating further functional group modifications.

Diazotization and Hydrolysis to Form Hydroxy Derivatives
  • The 4-chloro-2-amino-3-nitropyridine is subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by hydrolysis at 60–80°C. This yields 4-chloro-3-nitropyridin-2-ol, a key intermediate for esterification.
Esterification to this compound
  • The hydroxy intermediate can be reacted with methyl bromoacetate or methyl chloroacetate under basic conditions (e.g., sodium acetate in dimethylformamide at elevated temperature) to introduce the methyl acetate side chain at the 4-position, yielding this compound.

  • Alternative methods involve direct nucleophilic substitution of halogenated nitropyridines with acetate sources such as cesium acetate, although cesium acetate is costly and hygroscopic, limiting industrial scale-up.

Industrially Improved Processes

  • Novel processes avoid hazardous reagents like sulfur dioxide gas and costly solvents such as acetonitrile by using more stable and cost-effective reagents, reducing the number of steps and improving yields.

  • For example, nitration and halogenation steps have been optimized to reduce dipyridine impurity formation and improve regioselectivity.

  • The esterification step has been improved by using sodium acetate in dimethylformamide at 120–125°C for 2 hours, followed by workup with ammonium chloride and dichloromethane extraction to isolate the ester product in moderate yields (~50%).

Representative Experimental Data Table

Step Reaction Conditions Reagents/Materials Temperature (°C) Time Yield (%) Notes
1 Halogenation of 2,4-dihydroxy-3-nitropyridine Phosphorus oxychloride, benzyltriethylammonium chloride, acetonitrile 80–100 4–6 hours 57.5 Formation of 2,4-dichloro-3-nitropyridine
2 Esterification of 2,4-dichloro-3-nitropyridine Sodium acetate, dimethylformamide 120–125 2 hours 50 Formation of this compound
3 Diazotization and hydrolysis Sodium nitrite, hydrochloric acid 0–5 (diazotization), 60–80 (hydrolysis) 3 hours (hydrolysis) - Conversion to 4-chloro-3-nitropyridin-2-ol

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Limitations
Halogenation Phosphorus oxychloride, phase transfer catalyst High regioselectivity Use of phase transfer catalyst and acetonitrile solvent adds cost
Nitration Nitric acid, sulfuric acid Effective nitration at 5-position Requires careful temperature control, hazardous acids
Diazotization and Hydrolysis Sodium nitrite, HCl, controlled temperature Clean conversion to hydroxy derivative Requires low temperature control, multi-step
Esterification Sodium acetate, dimethylformamide, heat Avoids hazardous gases, moderate yield Use of DMF solvent, moderate reaction time

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Methyl (3-chloro-5-nitropyridin-4-yl)acetate is an organic compound with a pyridine ring, a chlorine atom at the 3-position, a nitro group at the 5-position, and an acetate group at the 4-position. It has potential applications in medicinal chemistry and as a building block in organic synthesis. The molecular formula of this compound is C8H7ClN2O3, and its molecular weight is approximately 202.60 g/mol.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing pharmaceuticals, particularly those targeting bacterial infections or cancer. Research indicates that compounds containing nitropyridine structures exhibit significant biological activity. this compound has been studied for its potential antibacterial and antifungal properties. The nitro group may enhance the compound's reactivity towards biological targets, making it a candidate for further pharmacological studies. Related nitropyridine derivatives have shown promise in inhibiting specific enzymes and pathways involved in disease processes.

Synthesis and Reactions

The synthesis of this compound typically involves several key steps that have been optimized to minimize side products and maximize yield through careful control of reaction conditions such as temperature and solvent choice. Common reagents for these reactions include reducing agents like iron or zinc for reduction processes and bases such as sodium hydroxide for substitution reactions.

Interactions with Biological Systems

Studies on this compound's interactions with biological systems indicate that it may act on specific molecular targets, potentially influencing enzyme activity or cellular pathways. The presence of the nitro group suggests that it could participate in electrophilic reactions with nucleophiles present in biological environments, leading to altered biological responses. Further research is needed to elucidate these interactions fully.

Structural Analogues

This compound shares structural similarities with several other compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl (3-nitropyridin-4-yl)acetateNitro group at 3-position; lacks chlorineSimpler structure; less reactive due to absence of chlorine
Ethyl (3-chloro-5-nitropyridine)Similar chlorine and nitro groups but different alkyl chainDifferent solubility properties due to ethyl group
3-Chloro-5-nitropyridin-4-olHydroxyl group instead of acetateMore polar; potential for hydrogen bonding

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then exert its effects on molecular pathways .

Comparison with Similar Compounds

Ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate

Key Differences :

  • Ester Group : The ethyl ester analog (CAS: 1363380-74-8) replaces the methyl ester with an ethyl group, increasing its molecular weight to 244.63 g/mol .
  • Synthesis: Requires esterification with ethanol instead of methanol, which may alter reaction kinetics or yields .

Fluoro-Nitro-Phenylacetic Acid Derivatives

Examples from include:

  • Methyl 2-Fluoro-4-nitrophenylacetate (CAS: 337529-74-5): Features a fluorine atom at position 2 and a nitro group at position 4 on a phenyl ring.
  • (5-Fluoro-2-nitrophenyl)acetic acid (CAS: 29640-98-0): A carboxylic acid derivative with fluorine at position 5 and nitro at position 2.

Key Comparisons :

  • Substituent Effects: Fluorine’s higher electronegativity (vs.
  • Bioavailability : The free carboxylic acid (CAS: 29640-98-0) may exhibit higher solubility in physiological conditions but lower cell permeability compared to ester derivatives .
  • Applications : Fluoro-nitro analogs are often used in positron emission tomography (PET) tracers or antimicrobial agents, whereas chloro-nitro pyridines are preferred in herbicide intermediates .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
Methyl (3-chloro-5-nitropyridin-4-yl)acetate 1186087-42-2 C₈H₇ClN₂O₄ 230.605 Cl (C3), NO₂ (C5), methyl ester Pharmaceutical intermediates
Ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate 1363380-74-8 C₉H₉ClN₂O₄ 244.63 Cl (C3), NO₂ (C5), ethyl ester Agrochemical synthesis
Methyl 2-Fluoro-4-nitrophenylacetate 337529-74-5 C₉H₇FNO₄ 213.15 F (C2), NO₂ (C4), methyl ester Imaging agents, antimicrobials
(5-Fluoro-2-nitrophenyl)acetic acid 29640-98-0 C₈H₆FNO₄ 199.14 F (C5), NO₂ (C2), carboxylic acid Prodrug development

Biological Activity

Methyl (3-chloro-5-nitropyridin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a pyridine ring substituted with a chlorine atom and a nitro group, along with an acetate moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Synthesis:
The synthesis typically involves several steps:

  • Nitration: A pyridine derivative is treated with a nitrating agent to introduce the nitro group.
  • Chlorination: Chlorine is introduced through electrophilic aromatic substitution.
  • Acetylation: The final step involves reacting the chlorinated nitropyridine with acetic anhydride or acetyl chloride to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with enzymes or receptors, potentially altering their activity. The acetate group influences the compound's solubility and reactivity, affecting its overall biological efficacy.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Activity:
    • In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties:
    • The compound has shown selective inhibition of Aurora kinases, which are crucial in cell cycle regulation. In vitro assays indicate that it can inhibit cancer cell proliferation at micromolar concentrations .
  • Neuroprotective Effects:
    • Studies suggest that this compound offers neuroprotective benefits by reducing oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .

Antileprosy Activity

A study on related nitropyridine derivatives revealed their efficacy against Mycobacterium leprae, showcasing the potential for this compound in treating leprosy. Compounds demonstrated significant reductions in bacterial load in infected models .

Inhibition Studies

In vitro studies highlighted that this compound selectively inhibits various kinases involved in cancer progression, particularly Aurora kinases, which are critical for proper cell cycle control .

Data Summary Table

PropertyValue/Description
Synthesis Method Nitration, chlorination, acetylation
MIC against M. tuberculosis 0.4 - 6.25 mg/L
GI50 in HCT116 Cells ~2.30 μM
Neuroprotective Activity Significant protection against oxidative stress
Kinase Inhibition Selective inhibition of Aurora kinases

Q & A

Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

  • NMR Analysis : ¹H NMR (500 MHz, CD₃OD) reveals characteristic peaks for the pyridine ring (δ 8.2–8.5 ppm), nitro group (δ 7.9 ppm), and methyl ester (δ 3.7 ppm, singlet). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and nitropyridine carbons .
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 257.2 [M+H]⁺) and fragmentation patterns to validate the structure. Theoretical vs. experimental elemental analysis (C, H, N) ensures purity .

Q. What crystallographic tools are recommended for resolving its 3D structure?

  • Software : SHELXL (for refinement) and WinGX (for data processing) are widely used for small-molecule crystallography. ORTEP visualizes anisotropic displacement ellipsoids .
  • Data Collection : High-resolution X-ray diffraction (single-crystal, Cu-Kα radiation) with SHELXTL interfaces resolves bond lengths and angles, particularly for the nitro and chloro substituents .

Q. How does solvent selection impact its solubility and reactivity?

  • Polar Solvents : Methanol and ethyl acetate enhance solubility due to ester-group polarity. Nonpolar solvents (hexane) are less effective. Solvent blends (e.g., methyl acetate/ethyl acetate) optimize chromatographic separation (Rf values: 0.3–0.7) .
  • Reactivity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions .

Q. What stability challenges arise under varying pH and temperature conditions?

  • pH Sensitivity : Hydrolysis of the ester group occurs under strong acidic/basic conditions (pH <2 or >10). Neutral buffers (pH 6–8) are recommended for storage .
  • Thermal Stability : Decomposition above 150°C; DSC/TGA analysis confirms stability up to 120°C .

Advanced Research Questions

Q. What mechanistic insights explain nitration and chloro-substitution in its synthesis?

  • Nitration : Electrophilic aromatic substitution (HNO₃/H₂SO₄) targets the pyridine ring’s meta position. Computational DFT studies predict regioselectivity via frontier molecular orbital analysis .
  • Chloro-Substitution : Radical-initiated chlorination (Cl₂, FeCl₃) or SNAr mechanisms dominate, depending on ring activation .

Q. How can DFT calculations predict its electronic properties and reactivity?

  • Parameters : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity. Mulliken charges identify nucleophilic sites (e.g., nitro group) .
  • Applications : Predict interaction with biological targets (e.g., enzyme active sites) for drug design .

Q. What pharmacological potential does this compound exhibit based on structural analogs?

  • Drug Design : The nitro-pyridine core is a pharmacophore in kinase inhibitors. Analogous compounds show activity against receptors (IC₅₀: 10–100 nM) .
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity. Metabolite profiling via LC-MS identifies bioactive derivatives .

Q. How can byproducts from its synthesis be identified and minimized?

  • Byproduct Analysis : GC-MS detects impurities like de-esterified acids or dimerized pyridines. Adjust reaction time/temperature to reduce side reactions .
  • Mitigation : Use scavengers (e.g., molecular sieves) to absorb water, preventing hydrolysis .

Q. What advanced analytical methods validate its purity for publication?

  • HPLC-DAD : C18 columns (5 µm, 250 mm) with UV detection at 254 nm achieve >99% purity. Validate with certified reference materials .
  • XRD Purity Index : R-factor <5% in crystallographic data ensures structural homogeneity .

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